3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
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Overview
Description
3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a complex organic compound with the molecular formula C20H13N3O3 and a molecular weight of 343.34 g/mol . This compound is known for its unique structure, which includes a quinazoline core fused with a pyrrole ring, and a cyanophenyl group attached to the quinazoline moiety .
Preparation Methods
The synthesis of 3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-cyanobenzaldehyde with a suitable pyrroloquinazoline precursor under specific reaction conditions . The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core structure and may have similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring may exhibit comparable chemical reactivity and applications.
Cyanophenyl compounds: These compounds contain the cyanophenyl group and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H13N3O3 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(3E)-3-[(4-cyanophenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C20H13N3O3/c21-11-13-3-1-12(2-4-13)9-14-7-8-23-18(14)22-17-10-15(20(25)26)5-6-16(17)19(23)24/h1-6,9-10H,7-8H2,(H,25,26)/b14-9+ |
InChI Key |
NPRJNERRVKNNOW-NTEUORMPSA-N |
Isomeric SMILES |
C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C/C4=CC=C(C=C4)C#N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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